2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that combines the structural features of adamantane and tetrahydroisoquinoline. Adamantane is known for its rigid, diamond-like structure, while tetrahydroisoquinoline is a heterocyclic compound with significant pharmacological properties. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Coupling with Tetrahydroisoquinoline: The 1-bromoadamantane is then reacted with tetrahydroisoquinoline under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced manufacturing techniques could improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution: The adamantyl group can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate dopaminergic, cholinergic, and glutamatergic pathways, which are crucial in the regulation of mood, cognition, and motor function.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantyl structure.
Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantyl group.
Rimantadine: Another antiviral drug related to amantadine.
Uniqueness
2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of the adamantyl and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to its analogs .
Properties
Molecular Formula |
C19H25N |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H25N/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-13H2 |
InChI Key |
NZPHXWRBQKZAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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